molecular formula C6H5NS B6155416 5-ethynyl-2-methyl-1,3-thiazole CAS No. 1428445-99-1

5-ethynyl-2-methyl-1,3-thiazole

Cat. No.: B6155416
CAS No.: 1428445-99-1
M. Wt: 123.2
InChI Key:
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Description

5-Ethynyl-2-methyl-1,3-thiazole is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The 5-ethyl-2-methylthiazole has a molecular weight of 127.21 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . Various 2,5-diarylthiazole derivatives have been synthesized in good yields . In one study, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .


Molecular Structure Analysis

The molecular structure of 5-ethyl-2-methylthiazole is characterized by significant pi-electron delocalization and has some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Chemical Reactions Analysis

Thiazoles are characterized by their reactivity towards electrophilic substitution at the C5 position and nucleophilic substitution at the C2 position . They are also known to undergo reactions with aryl bromides under the influence of a palladium catalyst .


Physical and Chemical Properties Analysis

5-Ethyl-2-methylthiazole is a liquid at room temperature . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its boiling point is between 116 to 118 °C .

Future Directions

Thiazole derivatives have been the focus of many recent studies due to their wide range of biological activities and potential applications in drug design . Future research could involve the development of more potent and specific analogs of thiazole-based compounds for various biological targets . Additionally, the exploration of new synthetic methodologies for the preparation of thiazole derivatives could be a promising area of research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethynyl-2-methyl-1,3-thiazole can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2-methyl-1,3-thiazole", "acetylene", "sodium amide", "diethyl ether", "chloroform", "sulfuric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: 2-methyl-1,3-thiazole is reacted with sodium amide in diethyl ether to form the sodium salt of 2-methyl-1,3-thiazole.", "Step 2: Acetylene is reacted with the sodium salt of 2-methyl-1,3-thiazole in diethyl ether to form 5-ethynyl-2-methyl-1,3-thiazole.", "Step 3: The crude product is purified by extraction with chloroform and washing with water.", "Step 4: The purified product is treated with sulfuric acid to remove any remaining impurities.", "Step 5: The product is washed with sodium bicarbonate to neutralize any remaining acid and then dried to yield 5-ethynyl-2-methyl-1,3-thiazole." ] }

CAS No.

1428445-99-1

Molecular Formula

C6H5NS

Molecular Weight

123.2

Purity

95

Origin of Product

United States

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